molecular formula C17H24N2O2 B1417403 N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine CAS No. 537049-20-0

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

Cat. No. B1417403
CAS RN: 537049-20-0
M. Wt: 288.4 g/mol
InChI Key: CFSVWPQERLQYDF-UHFFFAOYSA-N
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Description

“N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” is a chemical compound with the molecular formula C17H24N2O2 . It has a molecular weight of 288.38 . This compound is in solid form .


Synthesis Analysis

The synthesis of similar compounds, such as N-alkylated 3,4-dihydroisoquinolinones, has been described in the literature . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .


Molecular Structure Analysis

The InChI code for “N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” is 1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” are not mentioned in the search results, the synthesis process mentioned earlier involves N-alkylation and oxidation reactions .


Physical And Chemical Properties Analysis

“N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine” is a solid compound . It has a predicted boiling point of 472.4±45.0 °C and a predicted density of 1.13±0.1 g/cm3 . The predicted pKa value is 3.45±0.21 .

Scientific Research Applications

Inhibition of Leucine Aminopeptidase in Cancer Therapy

  • Research has identified leucine aminopeptidase as a significant enzyme in pathological conditions like cancer. Isoquinoline alkaloids, including those based on 3,4-dihydroisoquinoline, exhibit antiproliferative activity and inhibit leucine aminopeptidase. Compounds with a 3,4-dihydroisoquinoline scaffold, like N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine, show potential as leucine aminopeptidase inhibitors, suggesting their use in cancer therapy research (Ziemska, Solecka, & Jarończyk, 2020).

Structural Studies and Synthesis Techniques

  • Studies have explored the synthesis, structure, and physical properties of dihydroisoquinoline derivatives, providing insights into their molecular structure and behavior. These studies are crucial for understanding how modifications to the dihydroisoquinoline structure, including the addition of leucine, influence its properties (Davydov et al., 1993).

Applications in Organic Chemistry

  • Research in organic chemistry has examined the reactions of dihydroisoquinoline N-oxide with various compounds. Understanding these reactions is essential for exploring the potential of dihydroisoquinoline derivatives in synthetic applications (Evans, Martin, Taylor, & Yap, 1987).

Complexation with Metal Salts

  • Studies have shown that compounds like N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can form complexes with metal salts. This complexation behavior is significant for developing new materials and understanding molecular interactions (Sokol et al., 2002).

Cytotoxic Activity Against Cancer Cells

  • Novel aminoisoquinoline-quinone derivatives, related to dihydroisoquinoline, have been synthesized and evaluated for cytotoxic activity against cancer cell lines. This research indicates potential therapeutic applications in cancer treatment (Valderrama et al., 2016).

properties

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSVWPQERLQYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Reactant of Route 2
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Reactant of Route 3
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Reactant of Route 4
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Reactant of Route 5
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Reactant of Route 6
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

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